molecular formula C8H6ClNO3 B8774672 2-(3-nitrophenyl)acetyl Chloride CAS No. 38411-41-5

2-(3-nitrophenyl)acetyl Chloride

Cat. No.: B8774672
CAS No.: 38411-41-5
M. Wt: 199.59 g/mol
InChI Key: BOEGXSJZNHRKRO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)acetyl chloride is a versatile aromatic acyl chloride intermediate prized in organic and medicinal chemistry research for its reactivity. The electron-withdrawing nitro group at the meta position influences the properties of the final compounds and can modulate the compound's reactivity. This reagent is primarily used for the introduction of the 2-(3-nitrophenyl)acetyl moiety into target molecules through nucleophilic acyl substitution reactions, serving as a key building block in the synthesis of more complex structures . Acyl chlorides like this one are highly reactive towards nucleophiles such as alcohols, amines, and water, making them indispensable for forming esters and amides . In a research setting, it is typically used under anhydrous conditions and an inert atmosphere, such as argon, to prevent hydrolysis and ensure high reaction yields . As a common reagent in heterocyclic chemistry, it may be employed in the synthesis of indole derivatives and other nitrogen-containing heterocycles, which are core structures in many biologically active molecules . All reactions involving this compound should be conducted by qualified researchers with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

38411-41-5

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-(3-nitrophenyl)acetyl chloride

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2

InChI Key

BOEGXSJZNHRKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The meta-nitro group in this compound increases electrophilicity compared to alkyl-substituted analogs like 2-chloro-N-(3-methylphenyl)acetamide .
  • Halogen Effects : Trichloro derivatives (e.g., 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide) exhibit higher molecular weights (283.49 g/mol) and altered crystal symmetries due to increased van der Waals interactions .
  • Solubility : Like other acyl chlorides, this compound is expected to be soluble in polar aprotic solvents (e.g., ether, acetone) but hydrolyzes rapidly in water .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-nitrophenyl)acetyl chloride with high purity?

  • Methodology :

  • Start with 3-nitrophenylacetic acid and react with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use a catalytic amount of DMF to accelerate the reaction.
  • Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to remove residual acid or byproducts.
  • Monitor reaction completion using FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) .

Q. How can I characterize the molecular structure of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and bond angles using single-crystal diffraction (e.g., orthorhombic Pbca space group with unit cell parameters a = 11.5 Å, b = 10.1 Å, c = 19.9 Å) .
  • NMR Spectroscopy : Use ¹H NMR (δ 8.5–7.5 ppm for aromatic protons, δ 4.3 ppm for CH₂ adjacent to the acyl chloride) and ¹³C NMR (δ 170 ppm for C=O) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 209 for [M+H]⁺) and fragmentation patterns .

Q. What are the typical reactivity profiles of this compound in acylation reactions?

  • Key Reactions :

  • React with amines to form amides (e.g., N-substituted acetamides) under Schotten-Baumann conditions.
  • Use in Friedel-Crafts acylations with electron-rich aromatics (e.g., anisole) in the presence of Lewis acids like AlCl₃.
  • Hydrolyze to regenerate the carboxylic acid in aqueous basic conditions .

Advanced Research Questions

Q. How can I mitigate nitro group reduction or degradation during reactions involving this compound?

  • Strategies :

  • Avoid prolonged exposure to reducing agents (e.g., LiAlH₄) or high temperatures (>100°C).
  • Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Monitor stability via TGA/DSC to identify decomposition thresholds (~200°C for nitroaromatics) .

Q. How do I resolve contradictory spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

  • Troubleshooting :

  • Cross-validate using complementary techniques: Compare X-ray bond lengths (e.g., C–Cl = 1.75 Å) with DFT-calculated values.
  • Check for dynamic effects in NMR (e.g., rotamers) by variable-temperature experiments.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies optimize regioselectivity in electrophilic substitutions of this compound derivatives?

  • Approach :

  • Introduce directing groups (e.g., –NO₂ meta to the acyl chloride) to control substitution patterns.
  • Employ computational tools (e.g., DFT calculations) to predict activation energies for competing pathways.
  • Validate with kinetic studies using HPLC to track intermediate formation .

Q. How can I model the electronic effects of the nitro group on the reactivity of this compound?

  • Computational Analysis :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and partial charge distributions.
  • Correlate Hammett σ constants (σₘ = 0.71 for meta-NO₂) with reaction rates in nucleophilic acyl substitutions .

Q. What are the degradation pathways and byproducts of this compound under ambient conditions?

  • Stability Studies :

  • Expose the compound to humidity and track hydrolysis via LC-MS (detect 3-nitrophenylacetic acid as the primary byproduct).
  • Analyze photodegradation under UV light (λ = 254 nm) using GC-MS to identify nitroso or amine derivatives .

Methodological Best Practices

  • Safety Protocols : Handle in a fume hood due to lachrymatory and corrosive properties. Use PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes polar impurities .
  • Storage : Keep under anhydrous conditions at –20°C in amber vials to prevent hydrolysis and photodegradation .

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